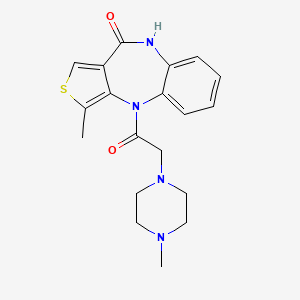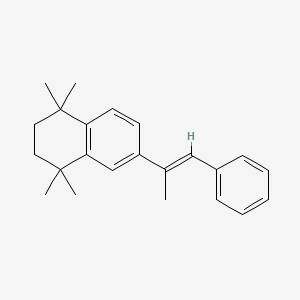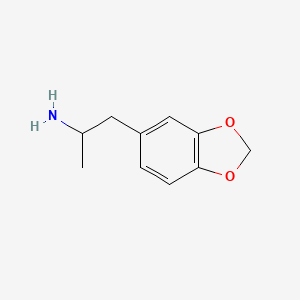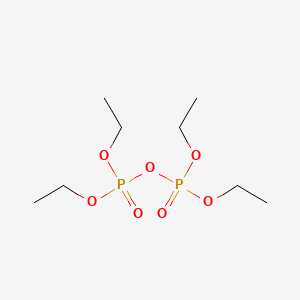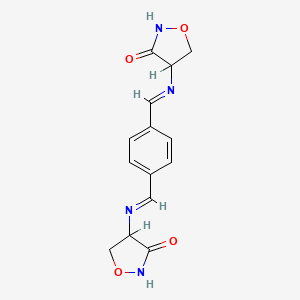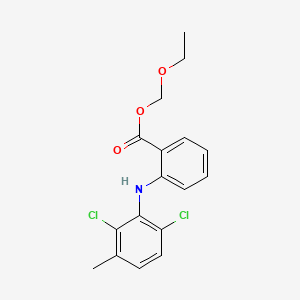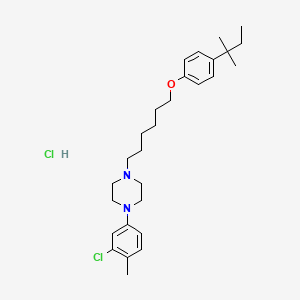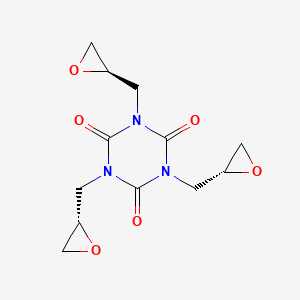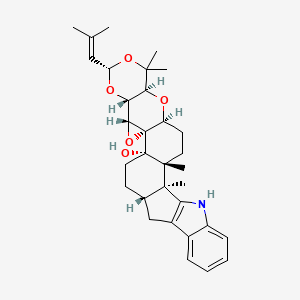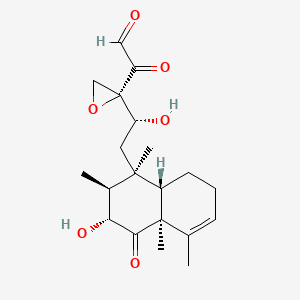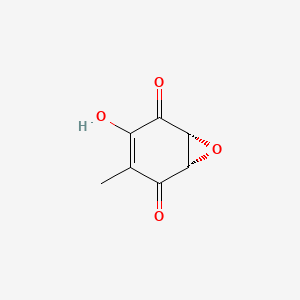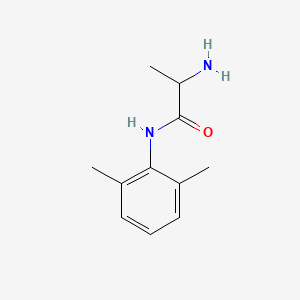
托卡尼德
描述
托卡尼德是一种 Ib 类抗心律失常药,主要用于治疗室性心律失常。 它是利多卡因的衍生物,以其干扰心肌钠通道的能力而闻名,从而稳定心肌膜并防止异常心律 . 托卡尼德在美国已不再销售,但仍是各种科学研究中的关注化合物 .
科学研究应用
托卡尼德有几种科学研究应用,包括:
化学: 用作抗心律失常药研究中的参考化合物。
生物学: 研究其对神经元细胞中钠通道的影响。
医学: 研究其在治疗其他类型的心律失常和神经系统疾病中的潜在用途。
工业: 用于开发具有类似特性的新型药物
作用机制
托卡尼德通过阻断神经元细胞膜上的钠通道发挥作用。此作用限制了癫痫发作活动的传播并减少了癫痫发作的传播。 抗心律失常作用是通过对浦肯野纤维中钠通道的影响介导的,浦肯野纤维是特殊的心肌纤维 . 托卡尼德优先结合到钠通道的失活状态,从而稳定心肌膜并防止异常心律 .
类似化合物:
利多卡因: 托卡尼德是利多卡因的衍生物,具有类似的抗心律失常特性。
美西律: 另一种 Ib 类抗心律失常药,具有类似的电生理作用。
氟卡尼德: 一种 Ic 类抗心律失常药,具有不同的电生理特性,但用于类似的适应症。
恩卡尼德: 类似于氟卡尼德,用于治疗室性心律失常。
独特性: 托卡尼德在其口服生物利用度及其产生剂量依赖性钠和钾电导下降的能力方面是独特的,从而降低了心肌细胞的兴奋性 . 与利多卡因不同,托卡尼德在口服给药后被很好地吸收,并且具有更长的血浆半衰期,使其适用于慢性治疗 .
生化分析
Biochemical Properties
Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue . Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation .
Cellular Effects
Tocainide’s antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers . It binds preferentially to the inactive state of the sodium channels . This action limits the spread of seizure activity and reduces seizure propagation, thereby influencing cell function .
Molecular Mechanism
Tocainide exerts its effects at the molecular level by acting on sodium channels on the neuronal cell membrane . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of Tocainide are mediated through effects on sodium channels in Purkinje fibers .
Temporal Effects in Laboratory Settings
Tocainide’s oral bioavailability is almost 100% . Plasma half-life generally lasts for 11.5-15.5 hours . In the blood, Tocainide is 10-20% protein bound . The volume of distribution is 2.8-3.2 L/kg . 31-45% is excreted unchanged in the urine .
Dosage Effects in Animal Models
In animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue
Metabolic Pathways
Tocainide undergoes metabolism primarily by glucuronidation . The main metabolite is Tocainide carbamoyl ester glucuronide .
Transport and Distribution
Following oral administration, the bioavailability of Tocainide approaches 100 percent, and is unaffected by food . In the blood, Tocainide is 10-20% protein bound . The volume of distribution is 2.8-3.2 L/kg . 31-45% is excreted unchanged in the urine .
Subcellular Localization
Given its mechanism of action, it can be inferred that Tocainide likely localizes to regions in the cell where sodium channels are present, such as the neuronal cell membrane .
准备方法
合成路线和反应条件: 托卡尼德可以通过多种方法合成。一种常见的合成路线涉及 2,6-二甲基苯胺与氯乙酰氯反应生成 2,6-二甲基苯基氯乙酰胺。 然后将该中间体与氨反应生成托卡尼德 .
工业生产方法: 托卡尼德的工业生产通常涉及使用上述合成路线的大规模合成。反应条件经过优化,以确保高收率和纯度。该过程涉及对温度、pH 值和反应时间进行仔细控制,以获得所需产品。
化学反应分析
反应类型: 托卡尼德经历多种类型的化学反应,包括:
氧化: 托卡尼德可以被氧化形成各种代谢产物。
还原: 还原反应可以改变托卡尼德上的官能团。
取代: 取代反应可以在胺或酰胺基团上发生。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用诸如氢化铝锂之类的还原剂。
取代: 烷基卤化物等试剂可用于取代反应。
主要生成物: 这些反应形成的主要产物包括托卡尼德的各种代谢产物和衍生物,它们可能具有不同的药理特性。
相似化合物的比较
Lidocaine: Tocainide is a derivative of lidocaine and shares similar antiarrhythmic properties.
Mexiletine: Another class Ib antiarrhythmic agent with similar electrophysiological effects.
Flecainide: A class Ic antiarrhythmic agent with different electrophysiological properties but used for similar indications.
Encainide: Similar to flecainide, used for treating ventricular arrhythmias.
Amiodarone: A class III antiarrhythmic agent with broader applications but higher toxicity.
Uniqueness: Tocainide is unique in its oral bioavailability and its ability to produce dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . Unlike lidocaine, tocainide is well absorbed after oral administration and has a longer plasma half-life, making it suitable for chronic therapy .
属性
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJAGSGYPOAWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35891-93-1 (mono-hydrochloride) | |
| Record name | Tocainide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9040766 | |
| Record name | Tocainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tocainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.60e+00 g/L | |
| Record name | Tocainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01056 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tocainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. Tocainide binds preferentially to the inactive state of the sodium channels.The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers. | |
| Record name | Tocainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01056 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
41708-72-9, 53984-26-2, 76213-25-7 | |
| Record name | Tocainide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocainide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053984262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076213257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01056 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tocainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tocainide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27DXO59SAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tocainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246-266 °C, 246 - 266 °C | |
| Record name | Tocainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01056 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tocainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


